molecular formula C13H20S B8078188 2-(Tert-butylsulfanylmethyl)-1,4-dimethylbenzene

2-(Tert-butylsulfanylmethyl)-1,4-dimethylbenzene

Cat. No.: B8078188
M. Wt: 208.36 g/mol
InChI Key: JSEGLJQDLVDMDA-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(Tert-butylsulfanylmethyl)-1,4-dimethylbenzene” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthetic routes and reaction conditions for the preparation of 2-(Tert-butylsulfanylmethyl)-1,4-dimethylbenzene are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes. Industrial production methods typically scale up these laboratory procedures, optimizing for yield and purity.

Chemical Reactions Analysis

2-(Tert-butylsulfanylmethyl)-1,4-dimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include derivatives with altered functional groups, which can be used in further chemical synthesis or applications.

Scientific Research Applications

2-(Tert-butylsulfanylmethyl)-1,4-dimethylbenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butylsulfanylmethyl)-1,4-dimethylbenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

2-(Tert-butylsulfanylmethyl)-1,4-dimethylbenzene can be compared with other similar compounds in terms of its chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

These compounds share certain structural features with this compound but differ in their specific applications and properties.

Properties

IUPAC Name

2-(tert-butylsulfanylmethyl)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S/c1-10-6-7-11(2)12(8-10)9-14-13(3,4)5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEGLJQDLVDMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)CSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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